(Rac)-Monepantel sulfone-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C20H13F6N3O4S |

|---|---|

分子量 |

510.4 g/mol |

IUPAC名 |

N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]-1,1,3,3,3-pentadeuteriopropan-2-yl]-4-(trifluoromethylsulfonyl)benzamide |

InChI |

InChI=1S/C20H13F6N3O4S/c1-18(10-28,11-33-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)34(31,32)20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/i1D3,11D2 |

InChIキー |

JTMLMJOBCBXFES-JIZANVDTSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(C#N)(C([2H])([2H])OC1=C(C=CC(=C1)C#N)C(F)(F)F)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |

正規SMILES |

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to (Rac)-Monepantel sulfone-d5

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Monepantel sulfone-d5 is the deuterium-labeled, racemic form of Monepantel sulfone. Monepantel itself is a potent anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class, the first new class of sheep anthelmintics introduced in over 25 years. This stable isotope-labeled compound serves as a critical analytical tool, primarily utilized as an internal standard for the precise quantification of Monepantel and its primary, active metabolite, Monepantel sulfone, in complex biological matrices during pharmacokinetic, metabolism, and residue analysis studies.[1][2][]

The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte in mass spectrometry-based assays without significantly altering its chemical properties.[2][4] This guide provides an in-depth overview of its chemical properties, mechanism of action, metabolism, and application in experimental research.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[1] It is stable under recommended storage conditions, though it is incompatible with strong acids, alkalis, and oxidizing agents.[5] For research purposes, it is intended for use by qualified personnel in appropriately equipped facilities.[5]

| Property | Value |

| Chemical Name | N-(2-cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl-1,1,3,3,3-d5)-4-((trifluoromethyl)sulfonyl)benzamide |

| Molecular Formula | C₂₀H₈D₅F₆N₃O₄S |

| Molecular Weight | 510.42 g/mol |

| CAS Number | 2747918-68-7 |

| Appearance | Solid, White to off-white |

| Purity | ≥99.7% |

| Storage (Powder) | -20°C (3 years), 4°C (2 years) |

| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) |

| Elemental Analysis | Theoretical: C (47.06%), H (1.58%), N (8.23%) Actual: C (47.10%), H (2.55%), N (8.19%) |

Data sourced from references:[1][2][4][5][6]

Mechanism of Action of Parent Compound (Monepantel)

Monepantel exerts its anthelmintic effect through a mechanism unique among existing dewormers. It acts as a positive allosteric modulator of a nematode-specific clade of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically targeting the DEG-3 subfamily of nAChR subunits.[1][7][8] This receptor class is absent in mammals, which contributes to the compound's favorable safety profile.[8]

The binding of Monepantel to these receptors leads to the opening of the ion channel, resulting in spastic paralysis and subsequent death of the parasitic nematode.[7][8] Notably, the anthelmintic activity is almost exclusively attributed to the (S)-enantiomer (Monepantel), with the (R)-enantiomer being virtually inactive.[7] This specificity makes Monepantel effective against nematode populations that have developed resistance to other anthelmintic classes like benzimidazoles, macrocyclic lactones, and levamisole.

Metabolism and Pharmacokinetics

Following oral administration in livestock, Monepantel is rapidly absorbed and extensively metabolized. The primary metabolic pathway is the oxidation of the thioether group to form Monepantel sulfone .[8] This sulfone metabolite is not only the major component found in plasma and tissues but is also pharmacologically active, exhibiting a similar anthelmintic potency to the parent compound.[8]

Monepantel sulfone persists in the body for a significantly longer duration and at higher concentrations than Monepantel.[8] In sheep, the highest residue concentrations of Monepantel sulfone are found in fat and liver, making them key target tissues for residue monitoring.[9]

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for bioanalytical method development, validation, and sample analysis.[1][2] Its use is crucial for correcting variations in sample extraction, processing, and instrument response, thereby ensuring the accuracy and precision of quantitative results.

Analytical Methodologies

Validated methods for the quantification of Monepantel sulfone in animal tissues have been established, primarily utilizing high-performance liquid chromatography (HPLC).

| Method | Detection | Limit of Quantification (LOQ) | Application |

| HPLC | UV | 0.05 µg/kg | Quantification in tissue extracts |

| HPLC | LSC | Not Specified | Profiling in tissue, blood, and excreta |

| LC-MS/MS (Implied) | MS/MS | ~3 ng/mL (for blood) | Pharmacokinetic and residue analysis |

Data sourced from references:[10]

Sample Preparation: Tissue Extraction Protocol

A standard protocol for the extraction of Monepantel sulfone from edible sheep tissues is as follows:

-

A 1-gram sample of ground tissue (liver, kidney, muscle, or fat) is homogenized.

-

The internal standard, this compound, is added to the homogenate.

-

The sample is extracted with 9 mL of acetonitrile (B52724) at room temperature.

-

Following extraction, the mixture is centrifuged, and the supernatant is collected for analysis.

-

Further cleanup steps, such as solid-phase extraction (SPE), may be employed before injection into the HPLC or LC-MS/MS system.

Protocol adapted from reference:[10]

Experimental Workflow: Pharmacokinetic Study

This compound is essential for pharmacokinetic (PK) studies designed to understand the absorption, distribution, metabolism, and excretion (ADME) of Monepantel.

Associated Signaling Pathway (Secondary Activity)

Beyond its anthelmintic properties, research has indicated that Monepantel can induce autophagy in human ovarian cancer cells.[1] This activity is mediated through the disruption of the mTOR (mammalian target of rapamycin) signaling pathway. Specifically, Monepantel inhibits the phosphorylation of mTOR at Ser2448, which subsequently prevents the phosphorylation of its downstream effector, p70S6 kinase (p70S6K).[1] The inhibition of this critical cell growth and proliferation pathway leads to the induction of autophagy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rac-Monepantel Sulfone-d5 - CAS - 851976-52-8 (non-labelled) | Axios Research [axios-research.com]

- 4. biosotop.com [biosotop.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. Rac-Monepantel | Research Compound | RUO Supplier [benchchem.com]

- 8. Monepantel - Wikipedia [en.wikipedia.org]

- 9. fao.org [fao.org]

- 10. fao.org [fao.org]

(Rac)-Monepantel Sulfone-d5: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a concise yet in-depth guide to the chemical structure, properties, and known experimental methodologies related to (Rac)-Monepantel sulfone-d5. This deuterated analog of Monepantel sulfone serves as a crucial internal standard for analytical and research applications.

Core Chemical Identity

This compound is the deuterium-labeled form of (Rac)-Monepantel sulfone. Monepantel itself is an anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of compounds. The sulfone metabolite is a significant product of in vivo metabolism.[1][2] The deuterated version is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[3]

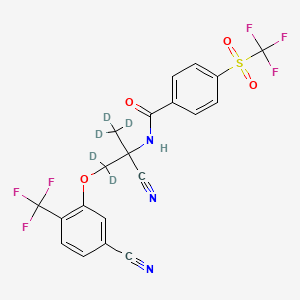

Chemical Structure

The chemical structure of this compound is presented below.

Physicochemical Properties

A summary of the key chemical identifiers and physical properties for this compound is provided in the table below. It is important to note that specific experimental data for properties such as melting point, boiling point, and solubility of the deuterated compound are largely unavailable in the public domain. For reference, the melting point of the non-deuterated parent compound, Monepantel, is provided.

| Property | Value | Source |

| CAS Number | 2747918-68-7 | [3] |

| Molecular Formula | C₂₀H₈D₅F₆N₃O₄S | [3][4][5] |

| Molecular Weight | 510.42 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not available | [6] |

| Boiling Point | Not available | [6] |

| Solubility | Not available | [6] |

| Monepantel Melting Point | 125 °C (polymorphic form A); 142-149 °C (polymorphic form B) | [7] |

Mechanism of Action: Insights from the Parent Compound

The mechanism of action for this compound is inferred from its parent compound, Monepantel. Monepantel is a positive allosteric modulator of a nematode-specific clade of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically targeting the MPTL-1 receptor in parasites like Haemonchus contortus.[1][8][9] This interaction leads to an uncontrolled influx of ions, causing depolarization of muscle cells, which results in paralysis and eventual expulsion of the nematode from the host.[9]

In addition to its anthelmintic properties, Monepantel has been investigated for its potential as an anticancer agent. Studies have shown that Monepantel can inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[10][11][12][13] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Monepantel's inhibition of mTOR leads to the suppression of downstream effectors like p70S6K and 4EBP1, ultimately inducing autophagy in cancer cells.[10][12][13]

The following diagram illustrates the proposed mechanism of Monepantel's action on the mTOR signaling pathway.

References

- 1. Monepantel - Wikipedia [en.wikipedia.org]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rac-Monepantel Sulfone-d5 - Topbatt Chemical Co., Ltd. [biosotop.com]

- 5. rac-Monepantel Sulfone-d5 - CAS - 851976-52-8 (non-labelled) | Axios Research [axios-research.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. sciquest.org.nz [sciquest.org.nz]

- 10. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. researchgate.net [researchgate.net]

- 13. Monepantel induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Monepantel Sulfone-d5: A Technical Guide for Researchers

CAS Number: 2747918-68-7

This technical guide provides an in-depth overview of (Rac)-Monepantel sulfone-d5, a deuterated analog of Monepantel sulfone. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations to support advanced research and analytical applications.

Introduction

This compound is the deuterium-labeled form of (Rac)-Monepantel sulfone, the major and pharmacologically active metabolite of the anthelmintic drug Monepantel. Due to its isotopic labeling, this compound serves as an invaluable internal standard for quantitative bioanalytical studies involving Monepantel and its metabolites. Its use in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures accuracy and precision in determining drug concentrations in complex biological matrices.

Monepantel itself is a member of the amino-acetonitrile derivative (AAD) class of anthelmintics. It exerts its effect by targeting a unique nematode-specific nicotinic acetylcholine (B1216132) receptor subunit, leading to paralysis and expulsion of the parasite. Understanding the pharmacokinetics of Monepantel and its sulfone metabolite is crucial for optimizing dosage regimens and ensuring efficacy, making the role of deuterated standards like this compound vital in drug metabolism and pharmacokinetic (DMPK) studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2747918-68-7[1] |

| Molecular Formula | C₂₀H₈D₅F₆N₃O₄S[1] |

| Molecular Weight | 510.42 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | Typically >98% for use as an analytical standard |

| Storage | Store at -20°C for long-term stability |

Synthesis and Isotopic Labeling

While specific, detailed proprietary synthesis protocols for this compound are not publicly available, the general approach involves the introduction of five deuterium (B1214612) atoms into the Monepantel sulfone structure. This is typically achieved through multi-step organic synthesis, utilizing deuterated starting materials or reagents. The d5 designation indicates the presence of five deuterium atoms, which provides a distinct mass shift for mass spectrometric analysis without significantly altering the chemical properties of the molecule.

The synthetic workflow can be conceptualized as follows:

Mechanism of Action of Parent Compound (Monepantel)

Monepantel, the parent compound of this compound, has a novel mechanism of action that differentiates it from other classes of anthelmintics. It acts as a positive allosteric modulator of a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit, specifically the MPTL-1 receptor in parasites like Haemonchus contortus. This action leads to an uncontrolled influx of ions, causing persistent muscle contraction and spastic paralysis of the nematode, ultimately resulting in its death and expulsion from the host.

The signaling pathway can be illustrated as follows:

References

(Rac)-Monepantel Sulfone-d5: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (Rac)-Monepantel sulfone-d5, a deuterated analog of the active metabolite of the anthelmintic drug Monepantel (B609222). This document outlines a plausible synthetic pathway, including the critical oxidation and deuteration steps. Furthermore, it details the analytical methodologies required for the comprehensive characterization and purity assessment of the final compound. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry who are working with Monepantel and its derivatives.

Introduction

Monepantel is a potent anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of drugs.[1] It is effective against a broad spectrum of gastrointestinal nematodes, including those resistant to other anthelmintic classes.[2] Following administration, Monepantel is rapidly metabolized in vivo to its primary active metabolite, Monepantel sulfone, through oxidation of the sulfide (B99878) group.[1][3][4] The sulfone metabolite also exhibits significant anthelmintic activity.[1]

Isotopically labeled compounds, such as this compound, are indispensable tools in drug development. They are crucial for quantitative bioanalysis (e.g., as internal standards in mass spectrometry-based assays), absorption, distribution, metabolism, and excretion (ADME) studies, and for elucidating metabolic pathways. This guide provides a detailed technical framework for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from a deuterated precursor of Monepantel, followed by the oxidation of the sulfide moiety.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Oxidation of (Rac)-Monepantel-d5

This protocol describes the oxidation of the sulfide in (Rac)-Monepantel-d5 to the corresponding sulfone.

Materials:

-

(Rac)-Monepantel-d5

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve (Rac)-Monepantel-d5 (1 equivalent) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of m-CPBA (2.2 equivalents) in dichloromethane to the reaction mixture. The reaction is exothermic, and the temperature should be maintained at or below 0 °C during the addition.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Physicochemical and Analytical Data

| Parameter | Value | Reference |

| Chemical Formula | C₂₀H₈D₅F₆N₃O₄S | |

| Molecular Weight | 510.42 g/mol | |

| CAS Number | 2747918-68-7 | |

| Appearance | White to off-white solid | |

| Purity (typical) | >98% |

Experimental Protocols for Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To confirm the presence of protons and the success of deuteration (absence of specific signals).

-

Solvent: CDCl₃ or DMSO-d₆

-

Spectrometer: 400 MHz or higher

-

Expected Observations: Complex aromatic multiplets, and the absence of signals corresponding to the deuterated positions.

-

-

¹³C NMR: To confirm the carbon skeleton.

-

Solvent: CDCl₃ or DMSO-d₆

-

Spectrometer: 100 MHz or higher

-

-

¹⁹F NMR: To confirm the presence of the trifluoromethyl groups.

-

Solvent: CDCl₃ or DMSO-d₆

-

Spectrometer: 376 MHz or higher

-

3.3.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Expected m/z: [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the deuterated compound.

-

-

Tandem Mass Spectrometry (MS/MS): To confirm the structure by fragmentation analysis. Analytical methods for Monepantel and its sulfone metabolite in biological samples have reported product ions at m/z 186 and 166 from a parent ion of m/z 504 for the non-labeled sulfone in negative ion mode.[5][6]

3.3.3. Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): To determine the purity of the compound.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Detection: UV at an appropriate wavelength (e.g., 230 nm) or MS.

-

3.3.4. Elemental Analysis

-

To confirm the percentage composition of C, H, N, and S. The results should be in close agreement with the theoretical values for the deuterated compound.

Mechanism of Action of Monepantel

Monepantel exerts its anthelmintic effect through a novel mechanism of action. It acts as a positive allosteric modulator of a nematode-specific subfamily of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the MPTL-1 receptor in Haemonchus contortus.[5][7] This interaction leads to the irreversible opening of the ion channel, resulting in a constant, uncontrolled influx of ions. This causes depolarization of the muscle cells, leading to spastic paralysis and eventual death of the nematode.[4][5] The absence of this specific receptor subfamily in mammals contributes to the high safety profile of Monepantel.

Caption: Signaling pathway for the mechanism of action of Monepantel.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route via oxidation of a deuterated Monepantel precursor is a plausible and efficient approach. The comprehensive characterization plan, employing a suite of modern analytical techniques, will ensure the structural integrity and purity of the final compound. This compound is a valuable tool for researchers, and this guide serves as a practical resource to facilitate its preparation and use in advancing the study of anthelmintic drugs.

References

- 1. Monepantel - Wikipedia [en.wikipedia.org]

- 2. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Metabolic Conversion of Monepantel to Monepantel Sulfone in Ovine Species: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monepantel (B609222) (MNP), a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, is a crucial component in the management of gastrointestinal nematode infections in sheep. Its efficacy is intrinsically linked to its biotransformation into the active metabolite, monepantel sulfone (MNPSO₂). This technical guide provides a comprehensive analysis of the metabolic pathways, pharmacokinetic profiles, and experimental methodologies associated with the conversion of monepantel to monepantel sulfone in sheep. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and veterinary pharmacology.

Following oral administration, monepantel is rapidly absorbed and extensively metabolized, primarily in the liver, to monepantel sulfone.[1][2] This sulfone metabolite is not only the major chemical entity found in the bloodstream but also exhibits potent anthelmintic activity, comparable to the parent compound.[1][3] The metabolic process is a critical determinant of the drug's overall efficacy and residue profile in edible tissues.[4]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of monepantel and monepantel sulfone have been characterized in several studies, providing key insights into their absorption, distribution, metabolism, and excretion in sheep. The following tables summarize the quantitative data from these investigations, offering a comparative view of the kinetic profiles of the parent drug and its primary metabolite.

Table 1: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep Following a Single Oral Dose of 3 mg/kg Body Weight.[1]

| Parameter | Monepantel (MNP) | Monepantel Sulfone (MNPSO₂) |

| Tmax (h) | 16 | 24 |

| Cmax (ng/mL) | 17.9 | 94.3 |

| AUC (ng·h/mL) | 671 | 11125 |

Table 2: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep Following Intravenous (i.v.) and Oral Administration.[3]

| Compound | Route of Administration | Steady-State Volume of Distribution (L/kg) | Total Body Clearance (L/kg·h) | Mean Residence Time (h) |

| Monepantel | i.v. | 7.4 | 1.49 | 4.9 |

| Monepantel Sulfone | i.v. | 31.2 | 0.28 | 111 |

The overall bioavailability of orally administered monepantel was determined to be 31%. However, the amount of monepantel sulfone produced was nearly equivalent for both intravenous and oral administration of monepantel, with an AUC oral/AUC i.v. ratio of 94% for the sulfone metabolite.[3]

Table 3: In Vitro Metabolic Rate of Monepantel to Monepantel Sulfone in Sheep Liver Microsomes.[6]

| Parameter | Value |

| Metabolic Rate (nmol/min/mg of microsomal protein) | 0.15 ± 0.08 |

This rate was found to be approximately fivefold higher than that observed in cattle liver microsomes, highlighting a significant species-specific difference in metabolic capacity.[5]

Experimental Protocols

The characterization of monepantel metabolism has been achieved through a combination of in vivo, in vitro, and analytical methodologies. This section details the key experimental protocols employed in these studies.

In Vivo Pharmacokinetic Studies in Sheep

Objective: To determine the pharmacokinetic profile of monepantel and monepantel sulfone after oral and intravenous administration.

Methodology:

-

Animal Model: Healthy sheep, typically Romney Marsh lambs or castrated rams, are used.[6][7]

-

Drug Administration:

-

Sample Collection: Blood samples are collected from the jugular vein at predetermined time points (e.g., pre-dose, and at various intervals up to several days post-administration).[3][6] Plasma is separated by centrifugation.

-

Sample Analysis: Concentrations of monepantel and monepantel sulfone in plasma are quantified using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[6][8][9]

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the enzymatic pathways and kinetics of monepantel sulfone formation.

Methodology:

-

Preparation of Liver Microsomes: Liver samples are obtained from sheep, and microsomal fractions are prepared through differential centrifugation.[5][7]

-

Incubation: A reaction mixture is prepared containing:

-

Phosphate buffer (pH 7.4)

-

Sheep liver microsomes

-

Monepantel (e.g., 40 μM)

-

A NADPH-generating system (including NADP+, glucose-6-phosphate, MgCl₂, EDTA, and glucose-6-phosphate dehydrogenase).[5]

-

-

Enzyme Inhibition Studies: To identify the enzymes involved, incubations are performed in the presence of specific inhibitors:

-

Analysis: The formation of monepantel sulfone is quantified by HPLC-MS/MS.[5]

In Vitro Metabolism using Primary Ovine Hepatocytes

Objective: To identify the full spectrum of phase I and phase II metabolites of monepantel.

Methodology:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from sheep liver tissue and cultured.[8][10]

-

Incubation: Cultured hepatocytes are incubated with monepantel (e.g., 10 μM) for a specified period (e.g., 24 hours).[7]

-

Sample Extraction: After incubation, both the culture medium and the hepatocyte homogenates are extracted using solid-phase extraction (SPE).[8]

-

Metabolite Identification: The extracts are analyzed using ultra-high-performance liquid chromatography (UHPLC) coupled with a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer to identify various metabolites based on their accurate mass and fragmentation patterns.[8][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of monepantel and a typical experimental workflow for studying its metabolism.

References

- 1. Monepantel - Wikipedia [en.wikipedia.org]

- 2. fda.gov [fda.gov]

- 3. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monepantel induces hepatic cytochromes p450 in sheep in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic pathways of anthelmintic drug monepantel in sheep and in its parasite (Haemonchus contortus) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within drug discovery and development, the pursuit of accurate and reliable data is paramount. Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) has become the benchmark for measuring drugs, metabolites, and biomarkers in complex biological matrices.[1] However, the inherent variability of these matrices poses significant analytical challenges.[2] To ensure the integrity and reproducibility of bioanalytical data, the use of a stable isotope-labeled internal standard (SIL-IS) is not just a recommendation but a cornerstone of robust method development, with deuterated standards being the most prevalent.[2][3]

This in-depth technical guide explores the critical role of deuterated internal standards in modern bioanalysis. It provides a comprehensive overview of the underlying principles, practical applications, significant advantages, and potential limitations of employing these powerful tools to ensure the accuracy, precision, and robustness of quantitative assays.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[2] A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D).[1] This subtle increase in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard based on their mass-to-charge (m/z) ratio.[2]

Crucially, this isotopic modification results in a compound that is chemically and physically almost identical to the analyte.[4] Consequently, the deuterated standard exhibits nearly the same behavior during every step of the analytical process, including:

-

Sample Preparation and Extraction: Any loss of the analyte during procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the deuterated standard.[5]

-

Chromatographic Separation: The deuterated standard ideally co-elutes with the analyte, meaning they experience the same chromatographic conditions and, more importantly, the same matrix effects at the same point in time.[2][6]

-

Mass Spectrometric Ionization: Variations in ionization efficiency within the mass spectrometer's source, often caused by co-eluting matrix components (ion suppression or enhancement), will affect both the analyte and the internal standard to the same degree.[7]

By adding a known, fixed concentration of the deuterated internal standard to every sample, calibrator, and quality control at the earliest stage of preparation, it acts as a perfect mimic.[8] The quantification is then based on the ratio of the analyte's response to the internal standard's response. This normalization effectively cancels out variability introduced during the analytical workflow, leading to significantly improved accuracy and precision.[5]

Figure 1: Generalized experimental workflow using a deuterated internal standard.

Advantages and Quantitative Performance

The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis because it provides a robust and reliable means of correcting for inevitable experimental variations.[2] This leads to a significant improvement in data quality, which is paramount in regulated environments like clinical trials and drug development.[1][2]

Key benefits include:

-

Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated analogs provide the most accurate correction for signal distortion caused by matrix effects.[9]

-

Improved Precision and Reproducibility: Normalization using a deuterated standard minimizes variability between samples and across different analytical runs.[6][9]

-

Robustness: The method becomes less susceptible to minor variations in sample preparation and instrument performance.[10]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][9]

The superiority of a deuterated internal standard (SIL-IS) over a structural analog IS or no IS is evident in validation data. The following tables summarize typical performance characteristics from a validated bioanalytical method for the drug Atorvastatin (B1662188) in human plasma, demonstrating the high quality of data achievable.

| Parameter | Performance with Deuterated IS (Atorvastatin-d5) | Typical Regulatory Acceptance Criteria |

| Linearity (r²) | > 0.998 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.200 - 0.500 ng/mL | S/N ≥ 5; Accuracy ±20%; Precision ≤20% |

| Intra-day (Within-run) Precision (%CV) | < 7.7% | ≤15% (≤20% at LLOQ) |

| Inter-day (Between-run) Precision (%CV) | < 7.7% | ≤15% (≤20% at LLOQ) |

| Intra-day Accuracy (% Bias) | within ± 5.9% | ±15% (±20% at LLOQ) |

| Inter-day Accuracy (% Bias) | within ± 5.9% | ±15% (±20% at LLOQ) |

| Extraction Recovery | > 80% | Consistent, precise, and reproducible |

| Matrix Effect (IS-Normalized MF %CV) | < 15% | ≤15% |

| Data synthesized from multiple sources for illustrative purposes.[2][11] |

Key Considerations and Potential Limitations

While deuterated standards are powerful tools, their effective implementation requires careful consideration of several factors:[8][12]

-

Isotopic Purity: The standard should have high isotopic enrichment (ideally ≥98%) to minimize the presence of the unlabeled analyte, which could lead to an overestimation of the analyte's concentration.[8]

-

Position of Deuteration: Deuterium atoms should be placed on chemically stable positions of the molecule to prevent hydrogen-deuterium (H/D) exchange with the solvent or during analysis.[12]

-

Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to provide a clear mass shift and avoid isotopic crosstalk from the natural abundance of isotopes in the analyte.[12]

-

Isotope Effect and Chromatographic Shift: The C-D bond is slightly stronger than the C-H bond. This "deuterium isotope effect" can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte.[13][14] If this shift causes the analyte and standard to elute in different regions of ion suppression or enhancement, the correction may not be perfect.[6] While often negligible, this potential for a chromatographic shift is a key limitation to be aware of.[13][15]

-

Altered Fragmentation: The presence of deuterium can occasionally alter the fragmentation pattern in the mass spectrometer, which must be considered when optimizing MRM transitions.[13]

Figure 2: Decision pathway for internal standard selection in bioanalysis.

Experimental Protocol: Quantification of Atorvastatin in Human Plasma

This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of Atorvastatin in human plasma using its deuterated internal standard, Atorvastatin-d5.

Materials and Reagents

-

Analytes: Atorvastatin and Atorvastatin-d5 (internal standard, IS).

-

Solvents: HPLC-grade acetonitrile (B52724) and methanol.

-

Reagents: Formic acid, ammonium (B1175870) formate, and ultrapure water.

-

Matrix: Blank human plasma.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Atorvastatin and Atorvastatin-d5 in methanol.

-

Working Solutions:

-

Prepare serial dilutions of the Atorvastatin stock solution with a 50:50 methanol:water mixture to create calibration curve (CC) and quality control (QC) spiking solutions.

-

Prepare a working solution of Atorvastatin-d5 at a fixed concentration (e.g., 50 ng/mL) in the same diluent.

-

Sample Preparation (Protein Precipitation)

-

Aliquot: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 50 µL of the Atorvastatin-d5 working solution to every tube (except for double blanks).

-

Spike Analyte: Add 50 µL of the appropriate Atorvastatin working solution (for CC and QC samples) or diluent (for blank and unknown samples).

-

Vortex: Briefly vortex mix each tube.

-

Precipitate: Add 300 µL of acetonitrile to each tube.

-

Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[1]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

-

Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Atorvastatin: m/z 559.2 → 440.3

-

Atorvastatin-d5: m/z 564.2 → 445.3 (example transition)

-

Method Validation Experiments

A full validation according to regulatory guidelines would be performed, including the following key experiments:

-

Selectivity: Analyze at least six different sources of blank plasma to ensure no endogenous components interfere with the detection of the analyte or IS.

-

Calibration Curve and LLOQ: Analyze a calibration curve with at least six non-zero points, including the Lower Limit of Quantification (LLOQ), to demonstrate linearity.

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on at least three different days to determine intra- and inter-day precision (%CV) and accuracy (%bias).

-

Matrix Effect:

-

Obtain at least six different sources of blank plasma.

-

Prepare two sets of samples: (A) Analyte and IS spiked into post-extraction blank matrix, and (B) Analyte and IS spiked into a neat solution.

-

Calculate the matrix factor (MF) for each source: MF = (Peak Area in Set A) / (Peak Area in Set B).

-

Calculate the IS-normalized MF = (MF of Analyte) / (MF of IS).

-

The coefficient of variation (CV) of the IS-normalized MF across all sources should be ≤15%.[4]

-

-

Recovery and Stability: Assess the extraction recovery of the analyte and IS and their stability under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis.[1] Their ability to mimic the analyte of interest throughout the entire analytical process provides a robust and reliable method for correcting experimental variability, particularly the unpredictable influence of matrix effects.[2][7] This normalization leads to a significant improvement in the accuracy, precision, and overall ruggedness of bioanalytical methods. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are essential for generating high-quality, defensible data that can withstand regulatory scrutiny and confidently guide critical decisions in the pharmaceutical pipeline.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. myadlm.org [myadlm.org]

- 6. lcms.cz [lcms.cz]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative determination of atorvastatin and ortho-hydroxy atorvastatin in human plasma by liquid chromatography tandem mass spectrometry and pharmacokinetic evaluation [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Ostro Protein Precipitation - Protocol - OneLab [onelab.andrewalliance.com]

- 13. agilent.com [agilent.com]

- 14. akjournals.com [akjournals.com]

- 15. benchchem.com [benchchem.com]

(Rac)-Monepantel Sulfone-d5: A Technical Guide for Researchers

An in-depth examination of the synthesis, analytical applications, and biological context of a key deuterated metabolite for pharmaceutical research and development.

This technical guide provides a comprehensive overview of (Rac)-Monepantel sulfone-d5, a deuterated analog of a significant metabolite of the anthelmintic drug Monepantel (B609222). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its availability, analytical applications, and the broader biological signaling pathways associated with the parent compound.

Supplier and Availability

This compound is available from several specialized chemical suppliers. Its primary application is as an internal standard for quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuteration provides a distinct mass-to-charge ratio, allowing for precise quantification of the non-deuterated Monepantel sulfone in complex biological matrices.

| Supplier | Product Name | Availability | Notes |

| MedChemExpress | This compound | In-stock | Provided as a stable isotope. They also offer other forms like (Rac)-Monepantel-d5 and (R)-Monepantel.[1] |

| Topbatt Chemical Co. | rac-Monepantel Sulfone-d5 | In-stock | Product number: TIM-192001. Molecular Formula: C20H8D5F6N3O4S, Molecular Weight: 510.42.[2] |

| Axios Research | rac-Monepantel Sulfone-d5 | In-stock | Catalogue #: AR-M02211. Used as a reference standard for analytical method development and validation. Non-labelled CAS: 851976-52-8.[3] |

| Clinivex | rac-Monepantel-d5 | In-stock | Note: This is the deuterated parent compound, not the sulfone metabolite. |

| Gentaur | This compound | Check Stock | States availability as 24/48H for stock items and 2 to 6 weeks for non-stock items.[4] |

| Honeywell Fluka | rac-Monepantel sulfone | Unavailable | Listed as currently unavailable or discontinued.[5] |

Experimental Protocols

This compound is crucial for the accurate quantification of Monepantel and its primary metabolite, Monepantel sulfone, in biological samples. Below are representative experimental methodologies where this internal standard is employed.

Sample Preparation: QuEChERS Method for Milk and Muscle

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been reported for the extraction of Monepantel and Monepantel sulfone from goat's milk and ovine muscle.

Protocol:

-

Homogenize the sample (milk or muscle tissue).

-

Spike the sample with a known concentration of this compound as an internal standard.

-

Add acetonitrile (B52724) for protein precipitation and initial extraction.

-

Partition the analytes from the aqueous phase by adding salts (e.g., magnesium sulfate, sodium chloride).

-

Centrifuge to separate the layers.

-

Collect the upper acetonitrile layer.

-

For low-level analysis, a concentration step (e.g., evaporation and reconstitution in a smaller volume) may be necessary.

-

The final extract is then ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is employed for the sensitive and selective detection of Monepantel and its metabolites.

| Parameter | Value |

| Chromatography | |

| Column | Zorbax Eclipse C18 (150×2.1 mm, 1.8 μm) or equivalent |

| Mobile Phase A | 0.5 mM ammonium (B1175870) acetate (B1210297) in water (pH 4.0)[6] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient | A linear gradient from 30% B to 95% B over 11 minutes, followed by a wash and reconditioning step.[6] |

| Flow Rate | 0.3 mL/min[6] |

| Injection Volume | 1 µL[6] |

| Column Temperature | 25 °C[6] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[7][8] |

| Scanning Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Monepantel: 472, Monepantel sulfone: 504[7][8] |

| Product Ions (m/z) | 186 and 166 for both Monepantel and Monepantel sulfone[7][8] |

Signaling Pathways and Mechanism of Action

Monepantel exhibits a dual mechanism of action, targeting both parasitic nematodes and, as more recent research has shown, cancer cells through distinct signaling pathways.

Anthelmintic Action: Targeting Nematode Nicotinic Acetylcholine (B1216132) Receptors

Monepantel acts as a positive allosteric modulator of a specific clade of nicotinic acetylcholine receptors (nAChRs) found only in nematodes, such as the ACR-23 receptor in Caenorhabditis elegans.[9] This interaction leads to the irreversible opening of the ion channel, causing an uncontrolled influx of ions and subsequent depolarization of muscle cells. This results in paralysis and eventual death of the nematode.

Caption: Monepantel's anthelmintic mechanism of action.

Anticancer Activity: Inhibition of the mTOR Signaling Pathway

In mammalian cells, particularly in the context of cancer research, Monepantel has been identified as an inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway.[1][10][11] By inhibiting mTOR, Monepantel can trigger autophagy and suppress the growth and proliferation of cancer cells.[10][12] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.

Caption: Monepantel's inhibition of the mTOR signaling pathway.

Pharmacokinetics of Monepantel and Monepantel Sulfone

Following administration, Monepantel is rapidly metabolized to its active sulfone metabolite. The pharmacokinetic properties have been studied in sheep and cattle.

Pharmacokinetic Parameters in Sheep

The following table summarizes the key pharmacokinetic parameters of Monepantel and Monepantel sulfone in sheep after intravenous and oral administration.

| Parameter | Monepantel (i.v.) | Monepantel Sulfone (from i.v. Monepantel) |

| Steady-state Volume of Distribution (L/kg) | 7.4 | 31.2 |

| Total Body Clearance (L/kg*h) | 1.49 | 0.28 |

| Mean Residence Time (h) | 4.9 | 111 |

| Overall Bioavailability (Oral) | 31% | - |

| AUC Oral / AUC i.v. Ratio | - | 94% |

| Data sourced from Karadzovska et al. (2009).[13][14] |

Pharmacokinetic Parameters in Cattle

Pharmacokinetic studies in cattle have also demonstrated the rapid conversion of Monepantel to Monepantel sulfone, with the metabolite showing significantly higher systemic exposure.

| Parameter | Monepantel (Oral) | Monepantel Sulfone (from Oral Monepantel) |

| Time to Peak Plasma Concentration (Tmax, h) | 8.00 ± 1.51 | 41.3 ± 17.9 |

| Peak Plasma Concentration (Cmax, ng/mL) | 21.5 ± 4.62 | 96.8 ± 29.7 |

| Area Under the Curve (AUC 0-LOQ, ng*h/mL) | 1709 ± 651 | 9220 ± 1720 |

| Data from a study in naturally parasitized calves administered 2.5 mg/kg Monepantel orally.[15] |

Conclusion

This compound is an essential tool for researchers working on the development and analysis of Monepantel. Its use as an internal standard enables accurate and precise quantification in complex biological matrices, which is fundamental for pharmacokinetic, metabolism, and residue studies. Understanding the dual mechanism of action of the parent compound, Monepantel, in both nematodes and mammalian cancer cells, opens up diverse avenues for future research. The detailed experimental protocols and compiled pharmacokinetic data provided in this guide serve as a valuable resource for scientists in the fields of veterinary medicine, oncology, and drug metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biosotop.com [biosotop.com]

- 3. rac-Monepantel Sulfone-d5 - CAS - 851976-52-8 (non-labelled) | Axios Research [axios-research.com]

- 4. gentaur.com [gentaur.com]

- 5. rac-Monepantel sulfone, Honeywell Fluka 10 mg | Buy Online | Honeywell Fluka | Fisher Scientific [fishersci.co.uk]

- 6. holcapek.upce.cz [holcapek.upce.cz]

- 7. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monepantel induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monepantel induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Rac)-Monepantel Sulfone-d5

(For Research, Scientific, and Drug Development Professionals)

This technical guide provides a comprehensive overview of (Rac)-Monepantel sulfone-d5, a deuterated analog of the active metabolite of the anthelmintic drug Monepantel (B609222). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its safety, chemical properties, synthesis, analytical methods, and mechanism of action.

Introduction

This compound is the deuterated form of Monepantel sulfone, the primary and pharmacologically active metabolite of Monepantel.[1] Monepantel belongs to the amino-acetonitrile derivatives (AADs), a class of anthelmintics effective against gastrointestinal nematodes, including those resistant to other drug classes.[1] The deuterated form serves as a crucial internal standard for quantitative analysis in pharmacokinetic and metabolic studies, enabling precise and accurate measurements by mass spectrometry.[2][3]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

Hazard Identification

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, standard laboratory safety practices should always be observed.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water.

-

Skin Contact: Rinse skin with water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek medical attention.[4]

Handling and Storage

-

Handling: Avoid inhalation and contact with skin and eyes. Use in a well-ventilated area.[4]

-

Storage: Store in a tightly sealed container in a cool, well-ventilated area. Recommended storage temperatures are -20°C for long-term storage (up to 3 years) and 4°C for shorter periods (up to 2 years). If in solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month).[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-(2-cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl-1,1,3,3,3-d5)-4-((trifluoromethyl)sulfonyl)benzamide | [5] |

| CAS Number | 2747918-68-7 | [2] |

| Molecular Formula | C₂₀H₈D₅F₆N₃O₄S | [2][5][6] |

| Molecular Weight | 510.42 g/mol | [5][6] |

| Appearance | Solid | [2] |

| Purity | Typically >95% | [7] |

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for the deuterated sulfone is not publicly available, a general synthetic strategy can be inferred from the synthesis of Monepantel and its metabolites. The synthesis would likely involve:

-

Synthesis of a deuterated precursor: This would involve incorporating deuterium (B1214612) atoms at the designated positions of a key intermediate in the Monepantel synthesis pathway.

-

Formation of the amino-acetonitrile core: Reaction of the deuterated precursor to form the central amino-acetonitrile structure.

-

Acylation: Acylation of the amino group with a benzoyl chloride derivative.

-

Oxidation: Oxidation of the sulfide (B99878) group of a deuterated Monepantel precursor to the corresponding sulfone. This is a critical step to yield the final product.

A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Analytical Method for Quantification in Biological Matrices

A validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation has been developed for the simultaneous determination of Monepantel and Monepantel sulfone in milk and muscle tissues.[8][9] this compound is an ideal internal standard for this method.

4.2.1. Sample Preparation (QuEChERS)

-

Homogenize the tissue sample (e.g., muscle) or take a measured volume of the liquid sample (e.g., milk).

-

Spike the sample with a known concentration of the internal standard, this compound.

-

Add acetonitrile (B52724) for protein precipitation and extraction.

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Centrifuge to separate the layers.

-

Collect the supernatant (acetonitrile layer).

-

A dispersive solid-phase extraction (d-SPE) step with a suitable sorbent (e.g., PSA, C18) can be used for further cleanup if necessary.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4.2.2. UHPLC-MS/MS Conditions

| Parameter | Condition |

| Column | C18 or C8 reversed-phase column |

| Mobile Phase | A gradient of methanol (B129727) and an aqueous solution of ammonium (B1175870) acetate |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | For Monepantel sulfone: 504 |

| Product Ions (m/z) | 186 and 166 |

The use of a deuterated internal standard like this compound corrects for matrix effects and variations in extraction efficiency and instrument response, ensuring high accuracy and precision.

References

- 1. fao.org [fao.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. Phylogenomics of Ligand-Gated Ion Channels Predicts Monepantel Effect | PLOS Pathogens [journals.plos.org]

- 6. rac-Monepantel Sulfone-d5 - CAS - 851976-52-8 (non-labelled) | Axios Research [axios-research.com]

- 7. Protocols [xenbase.org]

- 8. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: (Rac)-Monepantel Sulfone-d5 as an Internal Standard in Bioanalytical Methods

FOR IMMEDIATE RELEASE

New Application Notes Detail the Use of (Rac)-Monepantel Sulfone-d5 for Robust Quantification of Monepantel (B609222) and its Major Metabolite

Shanghai, China – December 5, 2025 – To facilitate advanced research and development in veterinary medicine and drug metabolism studies, new application notes have been developed detailing the use of this compound as an internal standard for the accurate quantification of the anthelmintic drug Monepantel and its primary active metabolite, Monepantel sulfone. These guidelines are intended for researchers, scientists, and drug development professionals working on bioanalytical method development and validation.

Monepantel is a crucial anthelmintic agent, and its efficacy and safety are closely linked to its metabolic profile. The principal metabolic pathway involves the oxidation of Monepantel to Monepantel sulfone, a major metabolite that also exhibits anthelmintic activity.[1][2] Accurate quantification of both the parent drug and this metabolite in biological matrices is therefore essential for pharmacokinetic and residue analysis.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[3][4] Its near-identical chemical and physical properties to the analyte ensure that it experiences similar extraction efficiencies and matrix effects, leading to more accurate and precise results.[3][4]

These application notes provide detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation, along with comprehensive tables summarizing key quantitative data.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical UHPLC-MS/MS method for the analysis of Monepantel and Monepantel sulfone. While the original study did not use a deuterated internal standard, the data presented is indicative of the performance that can be expected when employing this compound to enhance accuracy and precision.

Table 1: Method Performance in Milk

| Analyte | Mean Recovery (%) | Repeatability (CV%) | Reproducibility (CV%) | Decision Limit (CCα) (µg/kg) |

| Monepantel | 108 | ≤6.4 | ≤6.4 | 2.20 |

| Monepantel sulfone | 106 | ≤6.4 | ≤6.4 | 2.08 |

| Data adapted from Kinsella et al., 2011. |

Table 2: Method Performance in Muscle Tissue

| Analyte | Mean Recovery (%) | Repeatability (CV%) | Reproducibility (CV%) | Decision Limit (CCα) (µg/kg) |

| Monepantel | 109 | ≤14.2 | ≤14.2 | 771 |

| Monepantel sulfone | 108 | ≤14.2 | ≤14.2 | 746 |

| Data adapted from Kinsella et al., 2011. |

Experimental Protocols

A detailed protocol for the analysis of Monepantel and Monepantel sulfone in biological matrices using this compound as an internal standard is provided below. This protocol is based on established methodologies and can be adapted for various research needs.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for the extraction and cleanup of analytes from complex matrices.

-

Homogenization: Weigh 2 g of homogenized tissue or 2 mL of milk into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile (B52724) to each sample, vortex briefly.

-

Extraction:

-

Add 10 mL of 1% acetic acid in acetonitrile.

-

Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium acetate.

-

Vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of primary secondary amine (PSA) sorbent.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Sample Dilution and Analysis: Take an aliquot of the final extract, dilute with the initial mobile phase if necessary, and inject it into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase column, such as a C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Key MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Monepantel | 474.1 | 186.0 | 166.0 |

| Monepantel Sulfone | 506.1 | 186.0 | 166.0 |

| This compound | 511.1 | 186.0 | 166.0 |

| Note: The precursor ion for this compound is predicted based on the addition of 5 daltons to the unlabeled Monepantel sulfone. Product ions are expected to be the same as the unlabeled compound as the deuterium (B1214612) labels are on a stable part of the molecule. |

Visualizations

Metabolic Pathway of Monepantel

Monepantel undergoes phase I metabolism, primarily through oxidation of the sulfide (B99878) group to form Monepantel sulfoxide (B87167) and subsequently Monepantel sulfone.[2]

Caption: Metabolic conversion of Monepantel.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Monepantel and its sulfone metabolite.

Caption: Bioanalytical workflow overview.

Logical Relationship of Internal Standard

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry, where the internal standard corrects for variations throughout the analytical process.

Caption: Role of the internal standard.

These application notes provide a comprehensive guide for the use of this compound as an internal standard. By following these protocols, researchers can achieve reliable and accurate quantification of Monepantel and its primary metabolite, contributing to the development of safer and more effective veterinary drugs.

References

Application Note: LC-MS/MS Quantification of Monepantel Sulfone in Ovine Plasma Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of monepantel (B609222) sulfone in ovine plasma using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, d5-monepantel sulfone, to ensure high accuracy and precision. Sample preparation is performed using a straightforward solid-phase extraction (SPE) protocol. The described method is suitable for pharmacokinetic studies, residue analysis, and drug metabolism research in the field of veterinary medicine.

Introduction

Monepantel is a novel anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of drugs, effective against a range of gastrointestinal nematodes in sheep. Following administration, monepantel is metabolized in vivo to its major active metabolite, monepantel sulfone.[1][2][3] Accurate quantification of monepantel sulfone is crucial for understanding the pharmacokinetics and ensuring the safety and efficacy of the parent drug. LC-MS/MS offers high selectivity and sensitivity for the analysis of drug residues in complex biological matrices.[1][2] The use of a deuterated internal standard, such as d5-monepantel sulfone, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in instrument response.[4][5][6]

Experimental Protocols

Materials and Reagents

-

Monepantel Sulfone analytical standard

-

d5-Monepantel Sulfone (hypothetical internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium Acetate

-

Formic Acid

-

Ovine Plasma (blank)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Instrumentation

-

UHPLC System (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

-

Tandem Mass Spectrometer (e.g., Sciex QTRAP, Thermo Fisher TSQ)

-

Analytical Column: C18, 1.7 µm, 2.1 x 50 mm

Sample Preparation

-

Spiking: To 500 µL of ovine plasma, add 10 µL of d5-monepantel sulfone internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 1.5 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions: (See Table 1)

Table 1: MRM Transitions for Monepantel Sulfone and d5-Monepantel Sulfone

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Monepantel Sulfone | 504 | 186 | 166 | -35 |

| d5-Monepantel Sulfone | 509 | 186 | 166 | -35 |

Note: The m/z values for monepantel sulfone are based on published data.[2][3] The m/z for the d5-internal standard is hypothetical, assuming deuterium (B1214612) labeling on a non-fragmenting portion of the molecule.

Data Presentation

Table 2: Method Validation - Recovery and Precision

| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) (n=6) |

| Monepantel Sulfone | 1 | 98.2 | 4.5 |

| 10 | 101.5 | 3.2 | |

| 100 | 99.8 | 2.8 |

Table 3: Linearity and Limit of Quantification (LOQ)

| Analyte | Calibration Range (ng/mL) | R² | LOQ (ng/mL) |

| Monepantel Sulfone | 0.5 - 500 | >0.995 | 0.5 |

Visualizations

References

- 1. holcapek.upce.cz [holcapek.upce.cz]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

Application Note and Protocol for Monepantel Residue Analysis in Bovine Tissue

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of monepantel (B609222) residues, specifically the marker residue monepantel sulfone, in various bovine tissues. The methodology is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques as outlined in regulatory assessments by the European Medicines Agency (EMA) and the Food and Agriculture Organization (FAO).

Introduction

Monepantel is an anthelmintic agent used in livestock to treat and control gastrointestinal nematode infections. Regulatory monitoring of its residues in animal-derived food products is crucial to ensure consumer safety. In bovine species, monepantel is rapidly metabolized to monepantel sulfone, which is the designated marker residue for compliance with maximum residue limits (MRLs). This protocol details a robust and validated method for the extraction, cleanup, and quantification of monepantel sulfone in bovine muscle, liver, kidney, and fat.

Principle

The analytical method involves the extraction of monepantel sulfone from homogenized bovine tissue using acetonitrile (B52724). For fatty tissues, a more rigorous extraction process involving mechanical shaking and ultrasonication is employed. The resulting extract is then diluted and directly analyzed by LC-MS/MS. This approach ensures high selectivity and sensitivity for the detection and quantification of the target analyte.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this analytical method, including the limits of quantification (LOQ), maximum residue limits (MRLs) established by the European Commission, and typical recovery rates.

Table 1: Limits of Quantification (LOQ) for Monepantel Sulfone in Bovine Tissues [1][2]

| Tissue | Limit of Quantification (LOQ) (µg/kg) |

| Muscle | 5 |

| Liver | 5 |

| Kidney | 5 |

| Fat | 5 |

Table 2: European Union Maximum Residue Limits (MRLs) for Monepantel (as Monepantel Sulfone) in Bovine Tissues [3]

| Tissue | MRL (µg/kg) |

| Muscle | 300 |

| Liver | 2000 |

| Kidney | 1000 |

| Fat | 7000 |

Table 3: Method Validation Data - Recovery of Monepantel Sulfone from Spiked Bovine Tissues

| Tissue | Spiking Level (µg/kg) | Mean Recovery (%) |

| Muscle | 5 - 1750 | 92.6 |

| Liver | 5 - 12000 | 89.2 |

| Kidney | 5 - 5000 | 96.3 |

| Fat | 5 - 17500 | 91.1 |

Note: Recovery data is based on validated methods reported by regulatory agencies.

Experimental Protocol

Reagents and Materials

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (B129727) (MeOH), HPLC or LC-MS grade

-

Water, deionized or Milli-Q

-

Monepantel sulfone certified reference standard

-

Homogenizer

-

Mechanical shaker

-

Ultrasonic bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Standard Solution Preparation

Prepare a stock solution of monepantel sulfone in acetonitrile. From the stock solution, prepare a series of working standard solutions by serial dilution with a mixture of acetonitrile, methanol, and water to create a calibration curve. The concentration range of the calibration standards should bracket the expected concentrations of the samples.

Sample Preparation

Workflow for Monepantel Residue Analysis in Bovine Tissue

Caption: Workflow for the extraction and analysis of monepantel sulfone from bovine tissues.

-

Homogenize the tissue sample until a uniform consistency is achieved.

-

Weigh 0.5 g of the homogenized tissue into a centrifuge tube.

-

Add 5 mL of acetonitrile to the tube.

-

Homogenize the mixture for 2 minutes.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Carefully collect the supernatant.

-

Dilute the supernatant to 50 mL with a mixture of acetonitrile, methanol, and water.

-

Filter the diluted extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

-

Homogenize the fat tissue sample.

-

Weigh 0.5 g of the homogenized fat into a centrifuge tube.

-

Add 5 mL of acetonitrile to the tube.

-

Shake the mixture mechanically for 10 minutes.

-

Place the tube in an ultrasonic bath for 10 minutes.

-

Centrifuge the sample.

-

Collect the supernatant.

-

Dilute the supernatant to 50 mL with a mixture of acetonitrile, methanol, and water.

-

Filter the diluted extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The analysis is performed by gradient liquid chromatography coupled with tandem mass spectrometry.

Metabolic Pathway of Monepantel in Bovines

Caption: Simplified metabolic pathway of monepantel in bovine species.

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, may be used. Negative mode has been reported to be effective.[4]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for monepantel sulfone should be monitored for quantification and confirmation. For monepantel sulfone (m/z 504), product ions at m/z 186 and m/z 166 have been reported.[4]

Quantification

Quantification is performed using a matrix-matched calibration curve to correct for any matrix effects. The concentration of monepantel sulfone in the tissue sample is calculated from the calibration curve and reported in µg/kg.

Conclusion